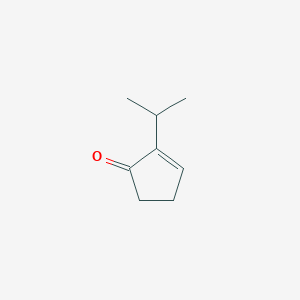

2-Isopropyl-cyclopent-2-enone

Description

Contextualization of Cyclopentenone Ring Systems in Chemical Literature

Cyclopentenone ring systems are five-membered carbocycles containing a ketone and an alkene. This structural motif is not merely a synthetic curiosity but is a recurring feature in a vast number of natural products, including the fragrant jasmone, potent mycotoxins like aflatoxins, and physiologically crucial prostaglandins (B1171923). wikipedia.org The inherent reactivity of the α,β-unsaturated ketone functionality makes cyclopentenones valuable intermediates in a multitude of chemical transformations. wikipedia.orgthieme-connect.com

The synthesis of the cyclopentenone core itself has been the subject of extensive research, with numerous methods developed to construct this versatile scaffold. These strategies range from multicomponent assembly reactions, often catalyzed by transition metals, to various cyclization and rearrangement pathways. thieme-connect.comorganic-chemistry.org Notable named reactions that lead to cyclopentenone derivatives include the Nazarov cyclization, the Pauson-Khand reaction, and rearrangements of furans. thieme-connect.comorganic-chemistry.org The ability to modify every position of the cyclopentenone ring underscores its importance and widespread application in synthetic organic chemistry. thieme-connect.com

Significance of the 2-Isopropyl Moiety on Cyclopent-2-enone Reactivity and Synthetic Utility

The introduction of a 2-isopropyl group onto the cyclopent-2-enone framework has profound implications for its chemical behavior. This alkyl substituent, through its steric and electronic effects, modulates the reactivity of the enone system. The isopropyl group can influence the regioselectivity of nucleophilic additions and cycloaddition reactions, directing incoming reagents to specific positions on the ring.

In the context of multicomponent reactions like the Pauson-Khand reaction, which forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, the steric bulk of substituents plays a crucial role in determining the regioselectivity of the product. thieme-connect.com The larger the substituent, the greater its influence on the orientation of the reactants during the cyclization process. thieme-connect.com This principle allows for a degree of control over the final structure of the substituted cyclopentenone.

The presence of the 2-isopropyl group also impacts the synthetic utility of the molecule, making it a precursor for more complex and sterically hindered target molecules. Its versatile reactivity allows it to participate in a variety of chemical reactions, including nucleophilic conjugate additions, a characteristic reaction of cyclic enones. smolecule.com

Overview of Key Research Areas Pertaining to 2-Isopropyl-cyclopent-2-enone

Research involving this compound and related 2-alkyl-substituted cyclopentenones is multifaceted. A primary area of investigation is the development of novel synthetic methods to access these compounds with high efficiency and stereoselectivity. thieme-connect.comorganic-chemistry.org This includes the exploration of new catalytic systems and reaction conditions to control the formation of the cyclopentenone ring and the introduction of the isopropyl substituent.

Another significant research focus is the application of this compound as a key intermediate in the total synthesis of natural products and other complex organic molecules. Its defined stereochemistry and functional handles make it an attractive starting point for building intricate molecular architectures.

Furthermore, the reactivity of the 2-isopropyl-substituted enone system itself is a subject of ongoing study. Understanding how the isopropyl group influences the outcome of various transformations, such as cycloadditions, conjugate additions, and photochemical reactions, is crucial for its effective utilization in synthesis. thieme-connect.comacs.org For instance, the substitution pattern on the cyclopentenone ring can significantly affect the course of intramolecular photochemical reactions. acs.org

Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | 2-propan-2-ylcyclopent-2-en-1-one |

| CAS Number | 5682-66-6 |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| InChI | InChI=1S/C8H12O/c1-6(2)7-4-3-5-8(7)9/h4,6H,3,5H2,1-2H3 |

| SMILES | CC(C)C1=CCCC1=O |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

5682-66-6 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-propan-2-ylcyclopent-2-en-1-one |

InChI |

InChI=1S/C8H12O/c1-6(2)7-4-3-5-8(7)9/h4,6H,3,5H2,1-2H3 |

InChI Key |

JNCLDKOIXGVRQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CCCC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Isopropyl Cyclopent 2 Enone and Its Analogues

Direct Construction of the 2-Isopropyl-cyclopent-2-enone Core

The direct formation of the cyclopentenone ring system is a primary strategy for synthesizing this compound and its derivatives. These methods often involve the convergent assembly of simpler acyclic precursors.

Pauson-Khand Reactions in this compound Synthesis

The Pauson-Khand reaction (PKR) is a powerful [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org This reaction, typically mediated by a cobalt-carbonyl complex, is a highly effective method for constructing the cyclopentenone core in a single step with a high degree of molecular complexity. researchgate.net The generally accepted mechanism involves the formation of an alkyne-cobalt complex, followed by alkene insertion and carbonyl insertion to generate the final product. wikipedia.orgmdpi.com

For the synthesis of this compound, a suitable alkene and an alkyne bearing an isopropyl group would be required. The regioselectivity of the intermolecular Pauson-Khand reaction can sometimes be a challenge, often favoring the formation of the isomer with the larger substituent at the 2-position. thieme-connect.com Intramolecular versions of the PKR are particularly useful for creating complex polycyclic systems. wikipedia.org

Several advancements have been made to the classical Pauson-Khand reaction, including the development of catalytic versions using various transition metals such as rhodium and iridium, and the use of additives like N-oxides to promote the reaction under milder conditions. wikipedia.orgorganic-chemistry.org

Table 1: Examples of Pauson-Khand Reactions in Cyclopentenone Synthesis

| Catalyst/Promoter | Alkyne | Alkene | Product | Yield (%) | Reference |

| Co₂(CO)₈ | Phenylacetylene | Norbornene | 3-Phenyl-3a,4,7,7a-tetrahydro-4,7-methanoinden-1-one | 90 | researchgate.net |

| [Rh(CO)₂Cl]₂ | 1-Hexyne | Ethylene | 2-Butylcyclopent-2-enone | 75 | wikipedia.org |

| Ir-diphosphine complex | Various | Various | Chiral bicyclic cyclopentenones | High | organic-chemistry.org |

Nazarov Cyclization Approaches to Functionalized Cyclopentenones

The Nazarov cyclization is a 4π-conrotatory electrocyclic reaction of divinyl ketones to produce cyclopentenones, typically catalyzed by strong Lewis or Brønsted acids. organic-chemistry.org This method is a cornerstone in the synthesis of substituted cyclopentenones, allowing for the stereospecific creation of adjacent stereocenters. nih.gov However, the reaction can be limited by low regioselectivity when the side chains of the divinyl ketone have similar substitution patterns. organic-chemistry.org

Modern advancements in the Nazarov cyclization have focused on the development of catalytic and asymmetric variants to overcome the limitations of the classical reaction, which often required stoichiometric amounts of strong acids and harsh conditions. longdom.org Copper(II)-mediated Nazarov cyclizations have been shown to produce highly functionalized cyclopentenones stereospecifically. nih.govacs.org In some cases, the initial cyclization is followed by rearrangements, such as the Wagner-Meerwein rearrangement, leading to even more complex and functionally diverse cyclopentanone (B42830) products. nih.govnih.gov

Table 2: Catalysts in Nazarov Cyclization for Cyclopentenone Synthesis

| Catalyst | Substrate | Product | Key Feature | Reference |

| Copper(II) complexes | Divinyl ketones | Highly functionalized cyclopentenones | Stereospecific, can lead to Wagner-Meerwein rearrangement | nih.govacs.org |

| Molecular Iodine | Divinyl ketones | Aromatic and other cyclopentenones | Mild, metal-free conditions | organic-chemistry.org |

| Chiral Lewis Acids | Divinyl ketones | Enantioenriched cyclopentenones | Asymmetric induction | organic-chemistry.org |

Aldol (B89426) Condensation and Subsequent Dehydration Strategies for this compound

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. wikipedia.org It involves the reaction of two carbonyl compounds to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then undergo dehydration to yield a conjugated enone. wikipedia.orglscollege.ac.in This two-step sequence of an aldol reaction followed by dehydration is a common and effective method for synthesizing α,β-unsaturated ketones, including cyclopentenones. libretexts.org

For the synthesis of this compound, an intramolecular aldol condensation of a suitably substituted diketone would be a viable pathway. Alternatively, a crossed aldol condensation between a ketone and an aldehyde bearing the isopropyl group could be employed. The dehydration step is often promoted by heat or acidic/basic conditions and drives the reaction towards the formation of the more stable conjugated system. libretexts.org

A known industrial process for producing 2-alkyl-cyclopent-2-enones involves the base-catalyzed condensation of cyclopentanone with an aldehyde, followed by an acid-catalyzed dehydration and isomerization. google.com

Ring-Closing Metathesis for Cyclopentenone Scaffolds

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including cyclopentenones. thieme-connect.com This reaction, typically catalyzed by ruthenium-based catalysts such as the Grubbs catalysts, involves the intramolecular reaction of a diene to form a cyclic alkene. thieme-connect.com While RCM has been widely used to synthesize cyclopentenols, which can then be oxidized to cyclopentenones, direct RCM approaches to cyclopentenones have also been developed. thieme-connect.comelsevierpure.comnih.gov

The synthesis of cyclopentenone scaffolds via RCM offers the advantage of constructing the ring system from acyclic precursors that can be readily prepared. The efficiency of the RCM reaction can be influenced by factors such as the substitution pattern of the diene and the choice of catalyst. thieme-connect.com This methodology has been successfully applied to the synthesis of various substituted cyclopentenones, including those with potential for further elaboration into complex natural products. scispace.comacs.org

Table 3: Ring-Closing Metathesis for Cyclopentenone Synthesis

| Catalyst | Substrate | Product | Yield (%) | Reference |

| Grubbs I | Diene (103) | 2-Cyclopentenone (104) | 67 | thieme-connect.com |

| Grubbs II | Substituted dienes (105) | Substituted 2-cyclopentenones (106) | Excellent | thieme-connect.com |

| Grubbs II | Highly substituted diene (107) | Key intermediate (108) for (-)-heptemerone B | Excellent | thieme-connect.com |

Catalytic Allylic Oxidation Routes to Cyclopentenones

Catalytic allylic oxidation provides a direct method for converting an allylic methylene (B1212753) group into a carbonyl group, thus transforming a cyclopentene (B43876) derivative into a cyclopentenone. researchgate.net This transformation is a powerful tool for the synthesis of α,β-unsaturated ketones. researchgate.net Various transition metal catalysts, often in combination with an oxidant like tert-butyl hydroperoxide (TBHP), have been employed for this purpose. researchgate.net

Copper-catalyzed allylic oxidation has proven to be particularly effective for the synthesis of γ-quaternary α,β-unsaturated cyclopentenones from prochiral 4,4-disubstituted cyclopentenes. rsc.org This approach allows for the desymmetrization of the starting material and provides a concise route to valuable synthetic intermediates. rsc.org The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the oxidation. researchgate.netliverpool.ac.uk

Heck Reaction and Arylation Methods for Cyclopentenone Derivatization

The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide or triflate and an alkene. byjus.com This reaction is a versatile tool for the derivatization of cyclic enones like cyclopentenone, allowing for the introduction of aryl or vinyl substituents at the β-position. researchgate.net The reaction typically proceeds through an oxidative addition, migratory insertion, and β-hydride elimination mechanism. byjus.com

Variations of the Heck reaction, such as the reductive Heck reaction, can lead to the formation of saturated products. researchgate.net The choice of catalyst, base, and reaction conditions can influence the outcome of the reaction, allowing for either the traditional Heck product or the reductive Heck product. researchgate.net The Heck reaction has been widely used to synthesize a variety of substituted cyclopentenones, which are valuable intermediates in the synthesis of complex molecules. researchgate.netnih.govntu.edu.sg

Synthesis from Cyclopentadiones and Related Precursors

The synthesis of substituted cyclopentenones from cyclopentadione precursors is a versatile strategy. One approach involves the manipulation of 1,2-cyclopentadiones. For instance, the synthesis of chiral hydroxylated cyclopentanones has been demonstrated starting from 3-methyl-cyclopentane-1,2-dione. researchgate.net In this method, the dione (B5365651) undergoes an asymmetric 3-hydroxylation. researchgate.net The two carbonyl groups are then selectively differentiated by conversion into a dimethylacetal or an acetonide. researchgate.net Subsequent stereoselective reduction with sodium borohydride (B1222165) (NaBH₄) yields chiral dihydroxy cyclopentanone derivatives. researchgate.net This methodology highlights the potential to introduce functionality that can be further elaborated to the desired 2-isopropyl group.

Another related strategy involves the Grignard addition to a cyclopentane-1,2-dione enol ether. google.com This method provides a direct route for introducing alkyl groups onto the cyclopentanone ring, which can be a key step in building the carbon skeleton of this compound. google.com

Elimination Reactions from α-Bromo-cyclopentanones

The generation of the α,β-unsaturation in cyclopentenones can be effectively achieved through elimination reactions of suitably functionalized cyclopentanone precursors. While many methods for such eliminations exist, the use of α-bromo-cyclopentanones is a classic and effective strategy. thieme-connect.com This approach involves the initial synthesis of an α-bromo-cyclopentanone bearing the desired isopropyl group at the 2-position. Subsequent treatment with a base promotes an E2 elimination of hydrogen bromide, directly affording the this compound. The regioselectivity of the elimination is controlled by the position of the bromo substituent.

Multicomponent Ring Assembly Strategies for this compound

Multicomponent reactions (MCRs) offer an efficient pathway for the assembly of complex molecules like 2-cyclopentenones from two or more starting materials in a single operation. thieme-connect.comnih.gov A historical and prominent example of a (2+2+1) ring assembly is the Pauson-Khand reaction, which constructs a cyclopentenone from an alkene, an alkyne, and a source of carbon monoxide, typically in the presence of dicobalt octacarbonyl. thieme-connect.com To synthesize this compound via this method, 3-methyl-1-butyne (B31179) (the alkyne component) and ethene (the alkene component) could theoretically be used. A significant challenge in intermolecular Pauson-Khand reactions is controlling the regioselectivity, which is often dictated by the steric bulk of the substituents on the alkyne and alkene. thieme-connect.com

Transformations of Existing Cyclic Systems to this compound

The transformation of pre-existing ring systems is an elegant approach to cyclopentenone synthesis. thieme-connect.com A prime example is the Piancatelli rearrangement, which converts 2-furylcarbinols into 4-hydroxycyclopentenones through an acid-catalyzed cascade reaction. orgsyn.org This process is believed to proceed through a 4π-electrocyclic ring closure, analogous to the Nazarov cyclization. orgsyn.org For the synthesis of a this compound analogue, a 2-furylcarbinol bearing an isopropyl group at the carbinol carbon would be the required starting material. The resulting 4-hydroxycyclopentenone derivative can then be further modified to yield the target compound.

Chemo- and Regioselective Considerations in this compound Synthesis

Achieving chemo- and regioselectivity is a critical aspect of synthesizing this compound. In syntheses starting from cyclopentadiones, the two carbonyl groups must be differentiated to ensure the correct placement of the isopropyl group and the double bond. researchgate.net For example, the selective protection of one carbonyl group allows for the selective reaction of the other. researchgate.net

In multicomponent strategies like the Pauson-Khand reaction, regioselectivity is a major consideration. thieme-connect.com The orientation of the alkyne and alkene components as they assemble around the cobalt center determines the final substitution pattern of the cyclopentenone. thieme-connect.com

Furthermore, in reactions involving transformations of existing cyclic systems, such as the Piancatelli rearrangement, the inherent reaction mechanism dictates the regiochemical outcome of the final product. orgsyn.org Similarly, elimination reactions from α-bromo-cyclopentanones rely on the specific placement of the leaving group to ensure the formation of the desired C2-C3 double bond. thieme-connect.com The development of highly selective catalysts and reaction conditions is crucial for addressing these challenges and achieving efficient syntheses of specifically substituted cyclopentenones. nih.gov

Synthetic Methodologies Overview

| Methodology | Precursor(s) | Key Transformation(s) | Reference(s) |

| From Cyclopentadiones | 3-Methyl-cyclopentane-1,2-dione | Asymmetric hydroxylation, selective carbonyl differentiation, reduction | researchgate.net |

| Elimination Reaction | α-Bromo-2-isopropyl-cyclopentanone | Base-induced E2 elimination | thieme-connect.com |

| Multicomponent Assembly | Alkene, Alkyne, CO | Pauson-Khand reaction | thieme-connect.com |

| Transformation of Cyclic System | 2-Furylcarbinol derivative | Piancatelli rearrangement | orgsyn.org |

Chemical Reactivity and Mechanistic Transformations of 2 Isopropyl Cyclopent 2 Enone

Cycloaddition Reactions

(3+2) Cycloaddition Reactions for Spirocyclopentane Formation

(3+2) Cycloaddition reactions are powerful methods for the construction of five-membered rings. In the context of 2-cyclopentenone derivatives, these reactions can be utilized to generate spirocyclic systems, where a new five-membered ring is fused to the cyclopentenone core at a single carbon atom.

Theoretical studies using molecular electron density theory (MEDT) have been conducted on the [3+2] cycloaddition reaction between nitrones, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, and 2-cyclopentenone. nih.gov These studies indicate that the reaction proceeds in a highly regio- and stereospecific manner, favoring the formation of the exo cycloadduct as the sole product. nih.gov The analysis of the potential energy surface reveals that this product is both thermodynamically and kinetically favored over other possible isomers. nih.gov The reactivity and regioselectivity are explained by conceptual density functional theory (DFT) reactivity indices, which show that the nitrone acts as the nucleophile and the cyclopentenone as the electrophile. nih.gov The mechanism is described as a two-stage one-step process, initiated by the formation of one carbon-oxygen bond, followed by the formation of the second carbon-carbon bond. nih.gov

Similar theoretical investigations on the [3+2] cycloaddition of benzonitrile (B105546) oxide with 4-substituted 4-hydroxy-2-cyclopentenones have also been performed. researchgate.net These studies show that the reaction chemoselectively occurs at the alkene functionality of the cyclopentenone. researchgate.net The regioselectivity is found to be consistent across different solvents. researchgate.net While these reactions can exhibit high diastereoselectivity, the enantioselectivity is often poor. researchgate.net

While direct examples involving 2-isopropyl-cyclopent-2-enone were not found in the provided search results, the principles from these related systems suggest that it would be a viable substrate for such transformations. The isopropyl group at the 2-position would likely influence the stereochemical outcome of the cycloaddition.

A nickel-catalyzed [3+2] cycloaddition of α,β-unsaturated phenyl esters with alkynes has been developed to produce cyclopentenone derivatives, showcasing an alternative approach to forming the cyclopentenone ring itself. acs.org

Rearrangement and Isomerization Processes

The cyclopentenone core, including in this compound, is susceptible to various rearrangement and isomerization reactions, often triggered by photochemical or acidic conditions. These processes can lead to significant alterations of the molecular framework.

Di-π-Methane Rearrangements in Cyclopentenone Systems

The di-π-methane rearrangement is a photochemical reaction of a molecule containing two π-systems separated by a saturated carbon atom, leading to the formation of a vinylcyclopropane (B126155) derivative. wikipedia.orgnumberanalytics.com This rearrangement was first observed in the photolysis of barrelene to semibullvalene. wikipedia.org

In the context of cyclopentenones, studies on 2-(prop-2-enyl)cyclopent-2-enones have shown that these compounds can undergo di-π-methane rearrangement to form vinylcyclopropanes. rsc.org Sensitization and quenching experiments suggest that this rearrangement proceeds from a triplet excited state. rsc.org However, substitution on the side chain can alter the reaction pathway, leading instead to Z-E isomerization. rsc.org The efficiency of the di-π-methane rearrangement is also influenced by substitution on the methane (B114726) portion of the di-π-methane system. rsc.org While direct studies on this compound were not identified, related systems demonstrate the potential for such photochemical transformations. rsc.orgrsc.orgpageplace.de

Wagner-Meerwein Rearrangements Following Nazarov Cyclization

The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones, proceeding through a 4π-electrocyclic ring closure of a pentadienyl cation. wikipedia.orgnih.govacs.org The resulting oxyallyl cation intermediate can undergo further transformations, including Wagner-Meerwein rearrangements. nih.govacs.org

A sequence involving Nazarov cyclization followed by two sequential Wagner-Meerwein migrations can lead to the formation of spirocyclic compounds. acs.org This rearrangement pathway competes with the typical elimination of a proton to form the cyclopentenone product and is favored under high catalyst loading with a non-coordinating counterion. acs.org The specific migratory aptitude of substituents determines the outcome of the rearrangement, with either hydride or carbon migration being possible. acs.orgacs.orgresearchgate.net This methodology allows for the stereospecific creation of adjacent stereocenters, including quaternary centers. nih.govacs.orgacs.org For instance, in substrates where R1 is an isopropyl group, the migration of the isopropyl group has been observed. nih.gov

Z-E Isomerization of Alkene Moieties in Substituted Cyclopentenones

Z-E isomerization of the double bond in substituted cyclopentenones is a common process, particularly under photochemical conditions. rsc.org This isomerization can compete with other photochemical reactions like the di-π-methane rearrangement. rsc.org For instance, while some 2-(prop-2-enyl)cyclopent-2-enones undergo di-π-methane rearrangement, their side-chain substituted analogs preferentially undergo Z-E isomerization. rsc.org

In the context of Nazarov cyclizations, partial or complete E/Z isomerization of the enone moiety in the divinyl ketone precursors has been observed, which can affect the diastereoselectivity of the final cyclopentenone product. nih.govacs.org The use of certain copper(II)-bisoxazoline complexes can suppress this isomerization, leading to higher diastereoselectivity. acs.org DFT computations have supported the possibility of a Cu(II)-mediated double bond isomerization. nih.gov

Photochemical isomerization of cyclic enones can also be achieved using near-UV irradiation in the presence of a catalytic amount of a Brønsted acid, leading to deconjugation. chemrxiv.orgchemrxiv.org The mechanism is proposed to involve sequential hydrogen atom transfer (HAT) and reverse-HAT processes mediated by the solvent. chemrxiv.org The ability for Schiff bases to undergo E/Z isomerization is also a known characteristic.

Transposition Strategies for Enone Modifications

Enone transposition refers to the migration of the carbon-carbon double bond within an enone system, which can be a valuable strategy for accessing different isomers and altering the reactivity of the molecule. rsc.orgacs.org For instance, 2-substituted 2-cyclopentenones can be interconverted with 5-substituted 2-cyclopentenones through a base-catalyzed isomerization mechanism involving deprotonation to an enolate followed by reprotonation at a different position. vaia.com

While direct 1,3-enone transposition can be challenging due to harsh reaction conditions and lack of regioselectivity, alternative multi-step approaches have been developed. nih.gov One reliable method utilizes a silyl (B83357) group as a masking tool to facilitate the transposition. acs.orgresearchgate.net Other strategies involve catalytic oxygenative allylic transposition of alkenes to form enones. researchgate.net

Functionalization at Various Positions of the this compound Core

The cyclopentenone ring is a highly reactive scaffold that allows for functionalization at every position. thieme-connect.com

Recent advances have focused on C-H activation and insertion reactions to introduce functionality to the cyclopentenone core. acs.orgnih.gov Gold-catalyzed C-H insertion reactions of ynones can provide access to 2-bromocyclopent-2-en-1-ones with good diastereoselectivity. acs.org Rhodium-catalyzed C-H activation has been used for the desymmetrization of diazabicycles to furnish functionalized cyclopentenes. rsc.org Furthermore, a rhodium-catalyzed three-component reaction of acrylic acids, formaldehyde, and malonates via vinylic C-H activation provides an efficient route to cyclopentenones. acs.org These cyclopentenones can be further functionalized, for example, by alkylation at the 5-position. acs.org

The following table summarizes the reactivity at different positions of the cyclopentenone core:

| Position | Type of Reaction | Reagents/Conditions | Product Type |

| C-2 | Nucleophilic Substitution | Heterobases | 2-Heterosubstituted cyclopentenones arkat-usa.org |

| C-3 | Michael Addition | Nucleophiles | 3-Substituted cyclopentanones |

| C-4, C-5 | Cycloaddition | Dienes (Diels-Alder) | Fused bicyclic systems thieme-connect.com |

| C-5 | Alkylation | Alkyl halides, Na2CO3/MeOH | 5-Alkylated cyclopentenones acs.org |

| Olefin | [2+2] Photocycloaddition | Alkenes, light | Fused cyclobutane (B1203170) rings thieme-connect.com |

| Olefin | Epoxidation | Peroxy acids | Cyclopentenone epoxides thieme-connect.com |

| Olefin | Cyclopropanation | Carbenes | Fused cyclopropane (B1198618) rings thieme-connect.com |

| Olefin | Aziridination | Nitrenes | Fused aziridine (B145994) rings thieme-connect.com |

Stereoselective Cyclopropanation Reactions

Stereoselective cyclopropanation of α,β-unsaturated ketones like this compound is a valuable method for introducing a three-membered ring with high stereocontrol. These reactions often proceed through a Michael-initiated ring-closure (MIRC) mechanism. rsc.org This process involves the conjugate addition of a nucleophile to the enone, generating an enolate which then undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring. rsc.orgbeilstein-journals.org

One common approach involves the use of sulfur or ammonium (B1175870) ylides. rsc.org For instance, the Corey-Chaykovsky reaction utilizes a sulfonium (B1226848) ylide to deliver a methylene (B1212753) group to the double bond. The stereoselectivity of these reactions can often be controlled by the choice of reagents and reaction conditions.

Another strategy for achieving stereoselective cyclopropanation is through the use of rhodium-catalyzed reactions. rsc.orgnih.gov For example, rhodium-catalyzed reactions of vinyldiazoacetates with allylic alcohols can produce highly substituted cyclopentanes, and related methodologies can be adapted for cyclopropanation. nih.gov Rhodium(III)-catalyzed cyclopropanation initiated by C-H activation has also been reported, offering a distinct mechanistic pathway. acs.org In these cases, a newly designed isopropylcyclopentadienyl ligand has been shown to improve both yield and diastereoselectivity. acs.org

The diastereoselectivity of MIRC cyclopropanations can be high. For example, the reaction of an enone with 2-bromo-N,O-dimethylacetamide in the presence of a quinine-derived ligand and cesium carbonate resulted in the cyclopropanation product in 86% yield. rsc.org The mechanism involves the formation of a quaternary ammonium salt, which, after deprotonation, forms an ylide intermediate that participates in the cyclization. rsc.org

Aziridination and Epoxidation of the Enone Double Bond

The double bond of this compound is susceptible to both aziridination and epoxidation, providing routes to nitrogen- and oxygen-containing heterocyclic structures, respectively. thieme-connect.com These reactions are often stereoselective. thieme-connect.com

Aziridination: Asymmetric aziridination can be achieved using various methods. One approach involves the reaction of the enone with a nitrogen source in the presence of a chiral catalyst. beilstein-journals.orgrsc.org For example, the addition of chloromethyl phosphonamide anions to imines can lead to the formation of aziridines. beilstein-journals.org Another method involves the rhodium-catalyzed reaction of eneallenes, which proceeds through a tandem allene (B1206475) aziridination/2-imino-Nazarov cyclization to furnish α,β-iminocyclopentene scaffolds. nih.gov This reaction has been shown to be efficient, providing good yields and high diastereoselectivity. nih.gov

Epoxidation: Epoxidation of the enone double bond can be accomplished using various oxidizing agents. The choice of reagent and conditions can influence the stereochemical outcome of the reaction. mdpi.com Common epoxidizing agents include peroxy acids like m-chloroperoxybenzoic acid (MCPBA). cdnsciencepub.com The diastereoselectivity of the epoxidation can be influenced by the presence of other functional groups in the molecule, which can direct the approach of the oxidizing agent. mdpi.com For instance, the epoxidation of an allylic alcohol derivative of a cyclopentenone can be directed by the hydroxyl group. unizg.hr The use of calcium hypochlorite (B82951) or bleach in aqueous pyridine (B92270) has also been reported for the epoxidation of related enone systems. mdpi.com

| Reaction | Reagent/Catalyst | Product Type | Key Features |

| Aziridination | Rh₂(TPA)₄ | α,β-Iminocyclopentene | Tandem allene aziridination/2-imino-Nazarov cyclization, good yields, and high diastereoselectivity. nih.gov |

| Aziridination | Chloromethyl phosphonamide | Aziridine | Addition to imines followed by intramolecular cyclization. beilstein-journals.org |

| Epoxidation | m-Chloroperoxybenzoic acid (MCPBA) | Epoxy sulfone | Used in the synthesis of cyclopentenones from epoxy sulfone cyclizations. cdnsciencepub.com |

| Epoxidation | Calcium hypochlorite / Bleach | Epoxide | Used in the synthesis of complex molecules, with diastereoselectivity influenced by protecting groups. mdpi.com |

C-C Bond Forming Reactions

The framework of this compound allows for various carbon-carbon bond-forming reactions, which are fundamental in synthetic organic chemistry for building molecular complexity. libretexts.orgresearchgate.net These reactions can occur at several positions on the cyclopentenone ring.

One important class of C-C bond-forming reactions is the conjugate addition, or Michael addition, where a nucleophile adds to the β-carbon of the enone. acs.org This reaction is often catalyzed by Lewis acids and can be highly enantioselective when chiral catalysts are employed. acs.org

Another significant C-C bond-forming reaction is the aldol (B89426) condensation. sigmaaldrich.com The enolate of this compound, or a derivative, can react with a carbonyl compound to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone. sigmaaldrich.com

The Baylis-Hillman reaction offers another route for C-C bond formation, involving the coupling of the enone with an aldehyde in the presence of a nucleophilic catalyst like a tertiary amine or phosphine. researchgate.net

Furthermore, iron-catalyzed cross-coupling reactions have been utilized to form C-C bonds. For example, silyl enol ethers can be coupled with cyclic enones in the presence of an iron catalyst. nih.gov

| Reaction Type | Catalyst/Reagent | Key Features |

| Conjugate Addition | C₂-Symmetric Bis(oxazoline) Copper(II) complexes | Enantioselective Michael reactions. acs.org |

| Aldol Condensation | Acid/Base catalyst | Forms a β-hydroxy ketone, which can be dehydrated. sigmaaldrich.com |

| Baylis-Hillman Reaction | Tertiary amine or phosphine | Couples the enone with an aldehyde. researchgate.net |

| Iron-Catalyzed Cross-Coupling | Fe(dibm)₃ | Couples silyl enol ethers with cyclic enones. nih.gov |

Electrophilic and Nucleophilic Additions to the Carbonyl Group

The carbonyl group of this compound is a key site for both electrophilic and nucleophilic additions.

Electrophilic Additions: In the presence of an acid, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by weak nucleophiles. libretexts.org This activation is a key step in reactions like hemiacetal and acetal (B89532) formation, where an alcohol adds to the carbonyl group. libretexts.org While gem-diol formation from the addition of water is possible, the equilibrium usually favors the ketone, unless strong electron-withdrawing groups are present. libretexts.org

Nucleophilic Additions: The carbonyl carbon is inherently electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.com Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents (e.g., NaBH₄), add irreversibly to the carbonyl group in a 1,2-addition fashion. rsc.orgmasterorganicchemistry.com This changes the hybridization of the carbonyl carbon from sp² to sp³ and its geometry from trigonal planar to tetrahedral. masterorganicchemistry.com The Luche reduction, which uses NaBH₄ in the presence of a lanthanide salt like CeCl₃, is a common method for the 1,2-reduction of enones to allylic alcohols, minimizing competing 1,4-conjugate addition. rsc.org Weaker, more basic nucleophiles can also add to the carbonyl group, but these additions are often reversible. masterorganicchemistry.com

Stereochemical Aspects in the Synthesis and Reactions of 2 Isopropyl Cyclopent 2 Enone

Asymmetric Synthesis of Chiral 2-Isopropyl-cyclopent-2-enone Precursors

The asymmetric synthesis of chiral cyclopentenones, including precursors to this compound, is a significant area of research due to the prevalence of this structural motif in natural products. researchgate.netacs.org Various methods have been developed to construct enantiomerically enriched chiral cyclopentenones. researchgate.netd-nb.info These strategies often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool. researchgate.netkashanu.ac.ir

One notable approach is the enantioselective nickel-catalyzed desymmetrizing arylative cyclization of alkynyl malonate esters with arylboronic acids. d-nb.info This method allows for the synthesis of highly functionalized chiral cyclopent-2-enones with a quaternary stereocenter at the 5-position. d-nb.info The reaction is catalyzed by a chiral phosphinooxazoline/nickel complex. d-nb.info The process involves the syn-addition of an arylboronic acid to the alkyne, followed by a reversible E/Z isomerization of the resulting alkenylnickel species to enable cyclization. d-nb.info

Another key strategy is the Nazarov cyclization, which involves the acid-catalyzed electrocyclic ring closure of divinyl ketones. researchgate.netorganic-chemistry.org The use of chiral auxiliaries, such as Evans' oxazolidinone, can induce diastereoselectivity in the cyclization process. researchgate.net Organocatalyzed and Pauson-Khand reactions also represent important avenues for the asymmetric synthesis of chiral cyclopentenones. researchgate.netacs.org

The following table summarizes selected methods for the asymmetric synthesis of chiral cyclopentenone precursors:

| Method | Catalyst/Auxiliary | Key Features | Ref |

| Nickel-Catalyzed Desymmetrization | Chiral phosphinooxazoline/nickel complex | Forms quaternary stereocenter at C5 | d-nb.info |

| Nazarov Cyclization | Chiral Evans' oxazolidinone | Diastereoselective ring closure of divinyl ketones | researchgate.net |

| Pauson-Khand Reaction | Chiral ligands with cobalt catalysts | [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide | researchgate.net |

| Organocatalysis | Chiral amines or phosphoric acids | Enantioselective functionalization of cyclopentenone precursors | researchgate.net |

Diastereoselective Control in this compound Reactions

Once the cyclopentenone core is formed, subsequent reactions must be controlled to achieve the desired diastereoselectivity. The existing stereocenters on the ring or its substituents can direct the approach of incoming reagents.

For instance, in the total synthesis of complex natural products, the relative configuration of substituents on the cyclopentenone ring is often established through diastereoselective reactions. thieme-connect.com The reduction of a carbonyl group on a cyclopentenone derivative can be influenced by the steric bulk of neighboring groups, leading to the preferential formation of one diastereomer. For example, the reduction of a C-7 carbonyl in a brefeldin A intermediate using (S)-2-methyl-CBS-borolidine/BH3 yielded the α-isomer, while L-Selectride produced the β-isomer. acs.org

Furthermore, intramolecular reactions can exhibit high diastereoselectivity. An intramolecular aldol (B89426) reaction was used to close a seven-membered ring in the synthesis of (±)-phaeocaulisin A, proceeding with chemo- and stereoselectivity. nih.gov Similarly, visible light-mediated intramolecular [2+2] photocycloaddition reactions of 2-(2′-alkenyloxy)cycloalk-2-enones have been shown to proceed with perfect diastereoselectivity. acs.org

The table below highlights examples of diastereoselective reactions involving cyclopentenone derivatives:

| Reaction Type | Reagent/Condition | Outcome | Ref |

| Carbonyl Reduction | (S)-2-methyl-CBS-borolidine/BH3 or L-Selectride | Selective formation of α or β alcohol diastereomers | acs.org |

| Intramolecular Aldol Reaction | --- | Chemo- and stereoselective ring closure | nih.gov |

| [2+2] Photocycloaddition | Visible light, sensitizer (B1316253) | Perfect diastereoselectivity in cycloadduct formation | acs.org |

| Michael Addition | Copper-lithium reagent | High yield of the desired diastereomer | acs.org |

Enantioselective Catalysis in Functionalizations of this compound Derivatives

Enantioselective catalysis plays a crucial role in the functionalization of pre-existing cyclopentenone rings, allowing for the creation of new stereocenters with high enantiomeric excess.

A redox-relay Heck reaction has been developed for the enantioselective desymmetrization of symmetric cyclic enones to produce optically active γ-substituted cyclopentenones. nih.gov This palladium-catalyzed method is compatible with a range of aryl boronic acids and alkenyl triflates. nih.gov

The aza-Piancatelli rearrangement, which converts furylcarbinols into 4-aminocyclopentenones, can be rendered asymmetric by using a chiral Brønsted acid as a catalyst. orgsyn.orgacs.org This approach has been utilized in a cooperative catalytic system with a palladium catalyst to achieve a cascade aza-Piancatelli rearrangement/hydroamination, yielding enantioenriched cyclopenta[b]pyrroline derivatives. acs.org

The following table presents selected examples of enantioselective catalysis in the functionalization of cyclopentenone derivatives:

| Reaction Type | Catalyst | Key Features | Ref |

| Redox-Relay Heck Reaction | Palladium complex with chiral ligand | Enantioselective γ-functionalization of cyclic enones | nih.gov |

| Aza-Piancatelli Rearrangement | Chiral Brønsted acid (e.g., N-triflylphosphoramide) | Asymmetric synthesis of 4-aminocyclopentenones | orgsyn.orgacs.org |

| Cascade Aza-Piancatelli/Hydroamination | Chiral Brønsted acid and Palladium catalyst | Enantioselective synthesis of cyclopenta[b]pyrrolines | acs.org |

| Morita-Baylis-Hillman Reaction | Planar chiral DMAP catalyst with MgI2 | Asymmetric formation of allylic alcohols from cyclopentenone | organic-chemistry.org |

Total Spontaneous Resolution in Cyclopentenone Synthesis

Total spontaneous resolution, also known as conglomerate formation, is a phenomenon where a racemic mixture crystallizes into a physical mixture of enantiomerically pure crystals of each enantiomer. While less common than other asymmetric synthesis strategies, it can be a powerful method for obtaining enantiomerically pure compounds.

In the context of cyclopentenone synthesis, the formation of spirocyclic lactone 34 during the total synthesis of (±)-phaeocaulisin A is a notable example. nih.gov Although not explicitly stated as a total spontaneous resolution in the synthesis of this compound itself, the crystallization of a single diastereomer from a reaction that could potentially produce multiple isomers highlights the principle of selective crystallization. The crystal structure of this spirocyclic lactone was confirmed by X-ray crystallography. nih.gov

Further research is needed to explore the potential for total spontaneous resolution in the direct synthesis of this compound or its immediate precursors, which could offer a highly efficient route to enantiomerically pure material.

2 Isopropyl Cyclopent 2 Enone As a Strategic Intermediate in Complex Molecule Synthesis

Integration into Total Synthesis of Natural Products

The inherent reactivity of the cyclopentenone core makes it an ideal starting point for the total synthesis of complex natural products. The enone functionality allows for a variety of transformations, including conjugate additions, cycloadditions, and annulations, enabling the efficient construction of polycyclic and stereochemically rich targets.

Notable examples include the synthesis of sesquiterpenes like (±)-modhephene and (±)-cedrene. The synthesis of modhephene, a [3.3.3]propellane, has been approached through strategies that rely on diquinane precursors, which can be derived from cyclopentenone-based starting materials. One route to the propellane framework of modhephene involves the formation of a key enone intermediate, which is then elaborated to form the final tricyclic structure.

The synthesis of cedrene, a tricyclic sesquiterpene with a characteristic tricyclo[5.3.1.01,5]undecane skeleton, has been a long-standing challenge in organic synthesis. thieme-connect.comlibretexts.org Several strategies have been developed that utilize cyclopentenone derivatives or build the cyclopentane (B165970) ring as part of the core strategy. One approach involves sequential inter- and intra-molecular Michael reactions using a bicyclo[3.3.0]octenone as a key intermediate to construct the tricyclic dione (B5365651) precursor to cedrene. rsc.org Another elegant strategy employs an intramolecular photocycloaddition of a dienone to form a key intermediate, which is then converted to β-cedrene. researchgate.netrsc.org These syntheses highlight the power of using cyclopentenone-based building blocks to access complex, cage-like natural product architectures.

Table 1: Natural Products Synthesized Using Cyclopentenone Intermediates

| Natural Product | Class | Key Synthetic Strategy |

| (±)-Modhephene | Sesquiterpene (Propellane) | Reductive fragmentation of a photocycloaddition product to form a diquinane intermediate. |

| (±)-α-Cedrene | Sesquiterpene (Tricyclic) | Sequential inter- and intramolecular Michael reactions; Intramolecular arene-olefin photocycloaddition. thieme-connect.comrsc.org |

| (±)-β-Cedrene | Sesquiterpene (Tricyclic) | Photocycloaddition of a dienone intermediate. researchgate.netrsc.org |

Utilization in the Synthesis of Pharmaceutical Precursors

The cyclopentenone ring is a core structural feature of prostaglandins (B1171923), a class of biologically active lipids that mediate a wide range of physiological effects, including inflammation. frontiersin.org Consequently, substituted cyclopentenones are critical precursors for the synthesis of various prostaglandin (B15479496) analogues for pharmaceutical research.

Synthetic strategies often involve the conjugate addition of side chains to a cyclopentenone core. For instance, novel bicyclic prostaglandin analogues have been synthesized through light-induced photochemical cycloaddition reactions of cyclopentenone derivatives with ethylene. rsc.org This approach allows for the construction of the characteristic bicyclo[3.1.0]hexane core found in some prostaglandin analogues. Furthermore, the development of synthetic methodologies for J-type prostaglandins has been achieved by leveraging established approaches for A-type prostaglandins, involving a key 1,3-allylic transposition on a cyclopentenone intermediate. nih.gov

Researchers have also developed synthetic routes to 4-aza-cyclopentenone prostaglandin analogues, where a nitrogen atom is incorporated into the ring. researchgate.net These analogues are synthesized from a protected (4R)-aza-cyclopentenone, with the exocyclic alkene side chain installed via a modified Baylis-Hillman type reaction. researchgate.net The development of practical syntheses for key cyclopentenone intermediates, such as (4R,5R)-4,5-O-isopropylidene-cyclopent-2-enone from D-ribose, is crucial for accessing carbocyclic nucleosides and other pharmaceutical precursors. nih.gov

Table 2: Pharmaceutical Precursors Derived from Cyclopentenones

| Precursor/Target Class | Therapeutic Area/Significance | Synthetic Approach |

| Bicyclic Prostaglandin Analogues | Inflammation, various physiological processes | Photochemical cycloaddition of cyclopentenone derivatives. rsc.org |

| J-type Prostaglandins | Inflammation, cell proliferation | 1,3-allylic transposition of a hydroxyl group on a cyclopentenone intermediate. nih.gov |

| 4-Aza-cyclopentenone Analogues | Anti-inflammatory (NF-κB inhibitors) | Baylis-Hillman reaction on an N-protected aza-cyclopentenone. researchgate.net |

| Carbocyclic Nucleosides | Antiviral, anticancer | Synthesis from chiral cyclopentenone intermediates derived from sugars. nih.gov |

Construction of Spirocyclic Systems Featuring the 2-Isopropyl-cyclopent-2-enone Moiety

Spirocyclic compounds, which feature two rings connected by a single common atom, are prevalent in natural products and are of increasing interest in drug discovery due to their unique three-dimensional structures. unimi.it Cyclopentenone derivatives are valuable substrates for the construction of spirocyclic systems containing a five-membered ring.

A powerful method for creating spiro-fused cyclopentanes is the (3+2) cycloaddition reaction. ugent.be Under aprotic conditions, a dithioallyl cation can be generated and reacted with cyclic enones, including those with exocyclic methylene (B1212753) groups, to afford spirocyclic adducts. ugent.be This method provides a modular approach to previously inaccessible spiro-fused scaffolds from simple starting materials. Domino reactions, where multiple bond-forming events occur in a single synthetic operation, are also highly effective for building spirocycles. unimi.it For example, domino Michael-exo-Michael reactions have been used to synthesize spiro[cyclopentane-1,2′(1′H)-naphthalene] derivatives with excellent control over stereochemistry. unimi.it

The synthesis of spiro[cyclopentane-1,3'-indoline] derivatives, a core structure in some bioactive natural products, has been achieved through a chemo- and diastereoselective (3+2) cycloaddition of activated cyclopropanes with enamides derived from oxindoles. frontiersin.org This reaction proceeds via a ring-opening of the cyclopropane (B1198618) followed by a selective Michael addition and subsequent intramolecular cyclization to furnish the spirocyclic product. frontiersin.org These methods demonstrate the utility of cyclopentenone-like reactivity in the stereoselective synthesis of complex spirocyclic systems.

Table 3: Spirocyclic Systems from Cyclopentenone-Related Reactions

| Spirocyclic System | Synthetic Method | Key Features |

| Spiro-fused Cyclopentanes | Dithioallyl cation (3+2) cycloaddition | Aprotic conditions, modular access to complex scaffolds. ugent.be |

| Spiro[cyclopentane-1,2′(1′H)-naphthalene] | Domino Michael-exo-Michael reaction | Forms four continuous stereocenters with high diastereoselectivity. unimi.it |

| Spiro[cyclopentane-1,3'-indoline] | (3+2) Cycloaddition of activated cyclopropanes | Green and economical method, forms three adjacent chiral centers. frontiersin.org |

| Spiro[bicyclo[2.2.1]heptene-7,1′-cyclopentan]-2′-one | Ring expansion of a spiro-cyclobutanone | Homologation using diazoacetate followed by decarboalkoxylation. cdnsciencepub.com |

Formation of Polycyclic and Bridged Scaffolds

Beyond the synthesis of specific natural products, this compound and its analogues are instrumental in developing general methodologies for the construction of complex polycyclic and bridged ring systems. These scaffolds are of great interest in medicinal chemistry and materials science.

Photochemical [2+2] cycloadditions are a cornerstone of this chemistry. acs.orgacs.org The reaction between a cyclopentenone and an alkene can generate a bicyclo[3.2.0]heptane system, which can be a precursor to other ring systems. For example, intramolecular [2+2] photocycloadditions of 2-(2′-alkenyloxy)cycloalk-2-enones can produce bridged oxetane (B1205548) products with high regioselectivity. acs.org However, simple cyclopentenones can be less prone to intramolecular reactions and may instead undergo intermolecular [2+2] photodimerization. acs.org

The Diels-Alder reaction provides another powerful route to bridged systems. While cyclopentenones themselves are dienophiles, related strained cyclic enones are even more reactive. For example, photochemically generated (E)-cyclohept-2-enone, a strained trans-isomer, acts as a highly reactive dienophile in thermal [4+2] cycloaddition reactions with various dienes to give trans-fused bicyclic products in high yields. nih.gov This strategy has been applied to a concise total synthesis of racemic trans-α-himachalene. nih.gov Transition-metal-catalyzed "cut-and-sew" reactions, where a C-C bond in a four-membered ring is cleaved and new rings are formed, have also been developed to access bridged and fused ring systems from cyclobutanone (B123998) derivatives. acs.org

Table 4: Polycyclic and Bridged Scaffolds from Cyclopentenone Chemistry

| Scaffold Type | Synthetic Method | Key Transformation |

| Bridged Oxetanes | Intramolecular [2+2] Photocycloaddition | Cyclization of 2-(2′-alkenyloxy)cycloalk-2-enones. acs.org |

| Fused Bicyclic Systems | Diels-Alder Reaction | [4+2] cycloaddition of photochemically generated (E)-cycloheptenones with dienes. nih.gov |

| Bridged Ring Systems | Catalytic [4+2] Coupling | Cooperative activation of cyclobutanones and olefins. acs.org |

| Fused-Ring Systems | Rhodium-Catalyzed Carboacylation | C-C bond activation of benzocyclobutenones. acs.org |

| Hydroanthracenol Skeletons | Photoenolization/Diels-Alder (PEDA) | Construction of polycyclic rings with all-carbon quaternary centers. researchgate.net |

Mechanistic Investigations and Theoretical Studies on 2 Isopropyl Cyclopent 2 Enone Chemistry

Elucidation of Reaction Mechanisms and Intermediates

The chemical behavior of 2-isopropyl-cyclopent-2-enone is characterized by a variety of reaction mechanisms, including photochemical cycloadditions, thermal decompositions, and radical-mediated processes. The nature of the reactants, reaction conditions, and the inherent properties of the cyclopentenone ring system dictate the operative pathway and the formation of transient intermediates.

In photochemical reactions , such as [2+2] cycloadditions, cyclopentenones are known to react via excited triplet states. nih.govacs.org Upon photoexcitation, the enone can undergo intersystem crossing to a triplet state, which then interacts with an alkene. This interaction often leads to the formation of a 1,4-diradical intermediate . nih.govacs.orgresearcher.life The subsequent fate of this diradical, whether it closes to form a cyclobutane (B1203170) ring or undergoes other reactions like hydrogen abstraction, determines the final product distribution. acs.org However, studies have shown that analogous cyclopent-2-enones can be less prone to intramolecular reactions compared to their six-membered ring counterparts, with intermolecular [2+2] photocycloaddition reactions or decomposition sometimes prevailing. nih.govresearchgate.net

Thermal decomposition of 2-cyclopentenone, a related unsubstituted compound, has been shown to produce a variety of products including carbon monoxide, ketene, acetylene, and ethylene. nih.gov Computational studies suggest that these products can be formed through several unimolecular decomposition channels. One significant pathway involves a retro-Diels-Alder-type reaction, initiated by the rupture of C-C bonds, leading to intermediates that subsequently break down into smaller, stable molecules. nih.gov Another identified intermediate in the pyrolysis of cyclopentenones is the propargyl radical . nih.gov In some cases, rearrangement to a ketene intermediate can occur, which can then be trapped by other reagents in the reaction mixture. digitellinc.com

Radical reactions , for instance with hydroxyl (OH) radicals, are also a key aspect of cyclopentenone chemistry, particularly in atmospheric or combustion contexts. nih.govacs.org The reaction mechanism primarily involves the addition of the OH radical to the carbon-carbon double bond, a process influenced by the electron-donating or -withdrawing nature of substituents on the ring. nih.govacs.org This addition leads to the formation of radical adducts which can then undergo further reactions.

The Pauson-Khand reaction, a cobalt-mediated process to form cyclopentenones, proceeds through a well-defined mechanism involving the coordination of an alkene and an alkyne to a cobalt complex, followed by cyclization. acs.orgthieme-connect.com This reaction provides a powerful method for the synthesis of substituted cyclopentenones, and understanding its mechanism is key to controlling its regioselectivity and stereoselectivity. acs.org

A summary of key reaction types and their characteristic intermediates is presented below.

| Reaction Type | Key Intermediates |

| Photochemical [2+2] Cycloaddition | Triplet excited states, 1,4-diradicals |

| Thermal Decomposition | Ketenes, Propargyl radicals, Diradicals |

| Radical Addition (e.g., with OH) | Radical adducts |

| Pauson-Khand Reaction | Cobalt-alkyne-alkene complexes |

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of reaction mechanisms involving cyclopentenone derivatives. By calculating the energies of reactants, transition states, and products, DFT allows for the mapping of potential energy surfaces and the identification of the most favorable reaction pathways.

In the study of the unimolecular thermal decomposition of 2-cyclopentenone, DFT calculations have been instrumental in identifying multiple competing decomposition channels. nih.gov These calculations have elucidated pathways involving hydrogen migrations and ring-opening to form intermediates like propenylketene and diradicals, which then decompose to the observed products. The calculated reaction barriers for these pathways help to predict the major products under different temperature conditions. nih.gov For instance, the decomposition to ethylene, acetylene, and CO is proposed to proceed via a two-step mechanism with a high initial reaction barrier. nih.gov

DFT calculations have also been successfully applied to understand the Pauson-Khand reaction , a key method for synthesizing cyclopentenones. acs.org Studies on N-tethered 1,7-enynes have used DFT to investigate the reaction mechanism and reactivity. The calculations revealed that the rate-determining step is the intramolecular insertion of the alkene into the carbon-cobalt bond. acs.org Furthermore, DFT analysis of the competing diastereomeric transition states has been used to rationalize the experimentally observed stereoselectivity of the reaction. acs.org

The mechanism of OH radical reactions with cyclopentenone derivatives has also been scrutinized using DFT. nih.govacs.org These computational studies have shown that while OH-addition to the double bond is the dominant mechanism at room temperature, hydrogen abstraction is not negligible. nih.govacs.org DFT calculations have been used to determine the energy barriers for both addition and abstraction pathways, providing a more complete picture of the reaction kinetics. The calculations support the experimental observation that methyl substitution on the double bond increases the reactivity of the unsaturated ketone. nih.govacs.org

The table below summarizes the application of DFT in analyzing different reaction pathways of cyclopentenones.

| Reaction Studied | Key Insights from DFT |

| Thermal Decomposition | Identification of multiple decomposition channels and their energy barriers. nih.gov |

| Pauson-Khand Reaction | Elucidation of the rate-determining step and rationalization of stereoselectivity. acs.org |

| OH Radical Reaction | Determination of the relative importance of addition vs. abstraction pathways. nih.govacs.org |

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory provides a qualitative and powerful framework for understanding and predicting the reactivity of molecules, including this compound. numberanalytics.comwikipedia.orgyoutube.comyoutube.com This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. numberanalytics.comwikipedia.orgyoutube.comyoutube.com

For an enone system like this compound, the HOMO is typically associated with the π-bonding electrons of the C=C double bond, making it nucleophilic. numberanalytics.comlibretexts.org The LUMO, on the other hand, is characterized by the π-antibonding orbital of the conjugated system, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. numberanalytics.com The energy and spatial distribution of these frontier orbitals are key to its chemical behavior.

The reactivity of conjugated enones in various reactions can be rationalized using FMO theory:

Nucleophilic Attack: A nucleophile will interact with the LUMO of the enone. The LUMO of an enone is lowered in energy compared to a non-conjugated alkene, making it a better electron acceptor. numberanalytics.com The largest coefficient of the LUMO is typically on the β-carbon, which is consistent with the common observation of 1,4-conjugate addition reactions.

Electrophilic Attack: An electrophile will interact with the HOMO of the enone. The HOMO of a conjugated system is raised in energy, making it more electron-donating and reactive towards electrophiles. numberanalytics.com

Cycloaddition Reactions: In reactions like the Diels-Alder reaction, the interaction between the HOMO of one component and the LUMO of the other determines the feasibility and stereochemical outcome of the reaction. wikipedia.org

The table below provides a simplified overview of the role of frontier orbitals in the reactivity of this compound.

| Molecular Orbital | Role in Reactivity | Typical Interacting Species |

| HOMO (Highest Occupied Molecular Orbital) | Electron donor (Nucleophilic) | Electrophiles, Oxidizing agents |

| LUMO (Lowest Unoccupied Molecular Orbital) | Electron acceptor (Electrophilic) | Nucleophiles, Reducing agents |

Spectroscopic Techniques for Mechanistic Insights (e.g., Transient Absorption Spectroscopy for Excited States)

To experimentally probe the short-lived intermediates and excited states that are central to the reaction mechanisms of this compound, advanced spectroscopic techniques are employed. Among these, transient absorption spectroscopy is a particularly powerful tool for studying photochemical processes. nih.govresearchgate.net

Transient absorption spectroscopy, also known as flash photolysis, allows for the detection and characterization of species that exist for only picoseconds to microseconds after photoexcitation. nih.gov In the context of cyclopentenone photochemistry, this technique can be used to:

Observe Excited States: Directly monitor the formation and decay of singlet and triplet excited states of the enone.

Identify Intermediates: Detect transient species such as diradicals or ketenes that are formed from the excited state.

Determine Reaction Kinetics: Measure the lifetimes of excited states and intermediates, providing crucial data for understanding the kinetics of the various competing reaction pathways.

For instance, in studies of photochemical cycloadditions, transient absorption spectroscopy can provide evidence for the involvement of a triplet enone intermediate by observing its characteristic absorption spectrum and lifetime. researchgate.net By varying the reaction conditions (e.g., adding a quencher), the role of the triplet state can be confirmed.

While specific transient absorption studies on this compound are not widely reported, the principles have been applied to similar systems. For example, mechanistic investigations of iridium/nickel photocatalytic C-O cross-coupling reactions have utilized transient absorption spectroscopy to observe energy transfer from a photocatalyst to a nickel complex, providing insight into the activation of the catalyst. nih.gov Such approaches could be invaluable in dissecting the complex photochemical reactions of substituted cyclopentenones.

Other spectroscopic techniques also contribute to mechanistic understanding. For example, matrix-isolation FTIR spectroscopy has been coupled with gas-phase pyrolysis to identify the products of thermal decomposition of 2-cyclopentenone, providing experimental validation for the intermediates and pathways proposed by theoretical calculations. nih.gov

The application of these spectroscopic techniques provides a crucial experimental counterpart to the theoretical predictions from DFT and FMO analysis, leading to a more complete and robust understanding of the chemical reactivity of this compound.

Advanced and Sustainable Synthetic Approaches for 2 Isopropyl Cyclopent 2 Enone

Green Chemistry Principles Applied to Cyclopentenone Synthesis

The philosophy of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, has been a guiding force in modern organic synthesis. gctlc.orgcolab.ws Key principles such as waste prevention, atom economy, the use of safer solvents, and catalysis are central to developing sustainable methods for producing cyclopentenone structures. gctlc.orgcuestionesdefisioterapia.com

Solvent Selection and Solvent-Free Methodologies

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents like dichloromethane, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often effective but pose significant environmental, health, and safety risks. whiterose.ac.uk Green chemistry encourages the substitution of these hazardous solvents with safer alternatives. For instance, cyclopentyl methyl ether (CPME) and ethyl lactate (B86563) are considered greener options due to their lower toxicity and biodegradability.

Water is an exceptionally green solvent, and its use in reactions like the Pauson-Khand reaction for cyclopentenone synthesis has been explored. cdnsciencepub.com In some cases, reactions can be conducted under solvent-free conditions, which represents an ideal scenario from a green chemistry perspective by completely eliminating solvent-related waste. nih.gov Research into deep eutectic solvents, which are mixtures of salts with a melting point lower than the individual components, has also shown promise as a sustainable reaction medium for reactions like the Nazarov cyclization to produce cyclopentenones. mdpi.com

A comparative look at solvent choices is presented below:

| Conventional Solvents | Greener Alternatives | Key Advantages of Greener Solvents |

| Dichloromethane (DCM) | Cyclopentyl Methyl Ether (CPME) | Lower toxicity, higher boiling point |

| N,N-Dimethylformamide (DMF) | Ethyl Lactate | Biodegradable, derived from renewable resources |

| Dimethyl Sulfoxide (DMSO) | Water | Non-toxic, non-flammable, abundant |

| Benzene, Hexane | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less toxic |

Catalysis (e.g., Organocatalysis, Biocatalysis, Metal Catalysis)

Catalysis is a cornerstone of green chemistry, as catalytic reagents are superior to stoichiometric ones in terms of minimizing waste. acs.org The synthesis of cyclopentenones has benefited significantly from advances in various catalytic systems.

Organocatalysis utilizes small organic molecules to catalyze reactions, offering an alternative to metal-based catalysts. mpg.de This approach has been successfully applied in the asymmetric synthesis of complex molecules, sometimes rivaling the efficiency of enzymes. mpg.deresearchgate.net For example, organocatalysts have been used in the enantioselective formation of cyclopentenone derivatives. acs.org

Biocatalysis employs enzymes to perform chemical transformations. nih.gov Enzymes operate under mild conditions and exhibit high specificity, which can reduce the need for protecting groups and minimize waste. acs.org For instance, immobilized lipases have been used for the enantioselective synthesis of precursors to cyclopentenone derivatives with high yields and enantiomeric excess.

Metal Catalysis remains a powerful tool for cyclopentenone synthesis, with a focus on developing more sustainable practices. The Pauson-Khand reaction, a [2+2+1] cycloaddition to form cyclopentenones, has evolved from using stoichiometric amounts of toxic cobalt complexes to catalytic versions employing rhodium and other metals. researchgate.netuwindsor.camdpi.com The use of formic acid as a carbon monoxide surrogate in rhodium-catalyzed Pauson-Khand type reactions represents a greener approach. rsc.org Similarly, the Nazarov cyclization, another key method for cyclopentenone synthesis, can be catalyzed by various transition metals. mdpi.comwikipedia.org

| Catalysis Type | Example Catalyst/System | Application in Cyclopentenone Synthesis | Green Advantage |

| Organocatalysis | Chiral tertiary amines, (S)-Proline | Enantioselective Nazarov cyclization, Asymmetric Torgov cyclization | Metal-free, low toxicity, readily available. researchgate.netacs.org |

| Biocatalysis | Immobilized lipases (e.g., CAL-B) | Enantioselective synthesis of precursors | High selectivity, mild reaction conditions, biodegradable. |

| Metal Catalysis | Rhodium(I) complexes, Iodine | Catalytic Pauson-Khand reaction, Iso-Nazarov cyclization | High atom economy, catalytic amounts reduce waste. rsc.orgchemistryviews.org |

Waste Reduction and Atom Economy

A primary goal of green chemistry is the prevention of waste. gctlc.org Atom economy, a concept developed by Barry Trost, is a measure of how efficiently all reactant atoms are incorporated into the final product. skpharmteco.com Reactions with high atom economy, such as addition reactions, are inherently greener as they generate minimal waste. wjpps.comrsc.org

Synthetic strategies for cyclopentenones are increasingly evaluated based on their atom economy. For instance, the Pauson-Khand reaction is an atom-economical process as it combines three components (an alkyne, an alkene, and carbon monoxide) into a single product. researchgate.netmdpi.com Similarly, transposition strategies in organic synthesis can improve atom economy by facilitating the selective rearrangement of molecular fragments under mild conditions. rsc.org The use of flow chemistry can also contribute to waste reduction by minimizing solvent usage and improving reaction control.

Microwave-Assisted Synthesis of 2-Isopropyl-cyclopent-2-enone Derivatives

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to significantly reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. nih.govscielo.brpnrjournal.com The use of microwave irradiation can be particularly beneficial for synthesizing heterocyclic compounds and other complex molecules. nih.govmdpi.com

In the context of cyclopentenone synthesis, microwave irradiation can be coupled with flow chemistry systems to achieve rapid heating and precise temperature control. nih.gov For example, a catalyst-free, microwave-assisted Friedländer synthesis has been developed for quinoline (B57606) derivatives, showcasing the potential for single-step conversions with improved yields over conventional methods. nih.gov While direct examples for this compound are not prevalent in the provided results, the successful application of microwave-assisted synthesis to related cyclic enone systems suggests its applicability. For instance, substituted 2-phenyl-2-cyclohexanedione enol ester derivatives have been synthesized using microwave activation. nih.gov

Photochemical Transformations Utilizing Visible Light

Photochemical reactions offer a unique way to construct molecular complexity, and the use of visible light as a renewable energy source aligns well with green chemistry principles. acs.org Sensitized irradiation with visible light has been successfully employed for intramolecular [2+2] photocycloaddition reactions to generate complex polycyclic structures containing a cyclopentenone or cyclohexenone core. nih.gov

For example, 2-(2′-alkenyloxy)cycloalk-2-enones undergo intramolecular [2+2] photocycloaddition upon irradiation with visible light (λ = 420 nm) in the presence of a sensitizer (B1316253) like thioxanthen-9-one. acs.org These reactions can proceed with high regioselectivity and diastereoselectivity. nih.gov While analogous cyclopent-2-enones were found to be less reactive in intramolecular reactions, they did undergo intermolecular [2+2] photodimerization. nih.gov The photoreactions of 3-alkyl-cyclopent-2-enones, including 3-isopropyl-cyclopent-2-enone, have also been studied, showing dimerization and reactions with the solvent upon UV irradiation. researchgate.net

Flow Chemistry Applications in Cyclopentenone Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for the synthesis of organic compounds, including improved safety, scalability, and reaction control. vapourtec.comyoutube.com It is particularly well-suited for hazardous reactions, high-temperature reactions, and processes involving unstable intermediates. researchgate.net

In the synthesis of cyclopentenone derivatives, flow chemistry can be used to minimize solvent use and improve atom economy. A continuous flow photoreactor has been used to synthesize hydroxycyclopent-2-enones and methoxycyclopent-2-enones from furan (B31954) substrates in a single operation. rsc.org Flow systems can also be coupled with other green technologies like microwave irradiation. nih.gov The on-demand generation of reactive intermediates in a flow system enhances safety and can lead to higher yields and selectivities compared to batch processes. youtube.com

Analytical Methods in the Research of 2 Isopropyl Cyclopent 2 Enone Focus on Methodology

Spectroscopic Analysis Methodologies for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry methods)

Spectroscopic methods are indispensable tools for determining the molecular structure of 2-isopropyl-cyclopent-2-enone by probing the interaction of the molecule with electromagnetic radiation. vanderbilt.edu Each technique provides unique and complementary information about the compound's functional groups and atomic connectivity. universalclass.comorgchemboulder.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. universalclass.com

¹H NMR (Proton NMR) identifies the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons of the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and signals for the protons on the cyclopentenone ring. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and the dihedral angles between adjacent protons, respectively.

¹³C NMR (Carbon NMR) reveals the number of non-equivalent carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O), the two olefinic carbons of the double bond (one substituted with the isopropyl group and the other), the carbons of the isopropyl group, and the aliphatic carbons of the cyclopentenone ring.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. universalclass.com The IR spectrum of this compound is characterized by specific absorption bands that signify its key structural features. A strong absorption band is typically observed for the C=O (carbonyl) stretching vibration of the α,β-unsaturated ketone. Another characteristic band corresponds to the C=C stretching vibration of the double bond within the cyclopentenone ring.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. vanderbilt.edu In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). vanderbilt.edu The molecular ion peak (M+) for this compound would confirm its molecular weight. nih.gov Analysis of the fragmentation pattern can reveal the loss of specific groups, such as the isopropyl group, which helps to piece together the molecular structure.

| Spectroscopic Data for Cyclopentenone Derivatives | |

| Technique | Observed Features (for related structures) |

| ¹H NMR | Signals for vinylic, allylic, and alkyl protons with characteristic chemical shifts and splitting patterns. acs.org |

| ¹³C NMR | Resonances for carbonyl, olefinic, and aliphatic carbons. acs.org |

| IR | Strong absorption for C=O stretch (conjugated ketone), C=C stretch. acs.org |

| MS (EI) | Molecular ion peak and characteristic fragmentation patterns. acs.org |

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided that a suitable single crystal can be obtained. gla.ac.uk For chiral molecules like derivatives of this compound, this method is the gold standard for assigning the configuration of stereocenters.

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. This data allows for the calculation of the electron density map of the molecule, from which the positions of all atoms in the crystal lattice can be determined with high precision.